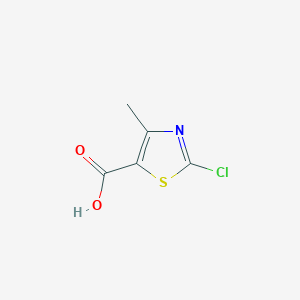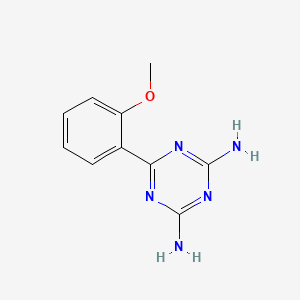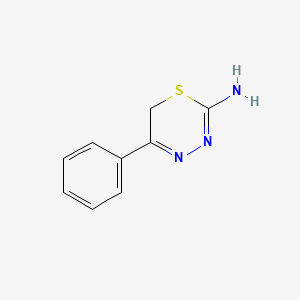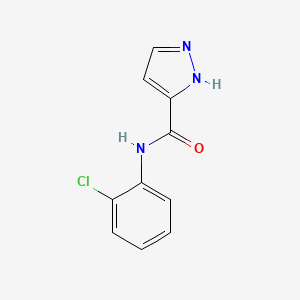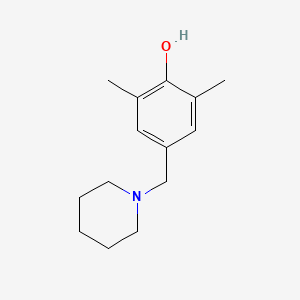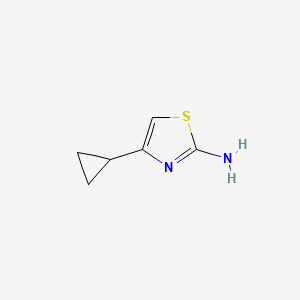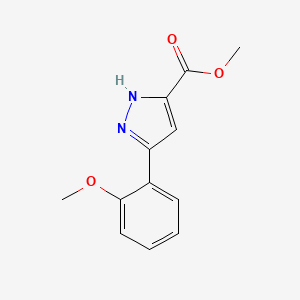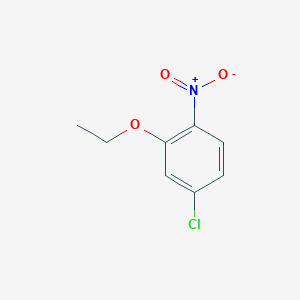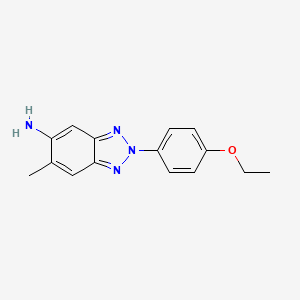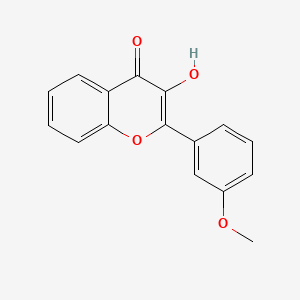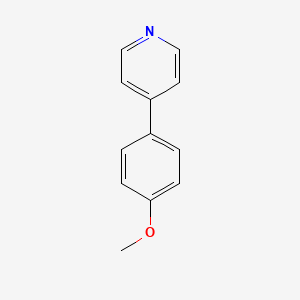
4-(4-甲氧基苯基)吡啶
描述
4-(4-Methoxyphenyl)pyridine, also known as 4-MMP, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MMP has a number of unique properties, such as its high solubility in water, its low toxicity, and its ability to form stable complexes with metal ions. In addition, 4-MMP is a versatile building block for the synthesis of a variety of other compounds, such as heterocyclic amines and polyaromatic hydrocarbons.
科学研究应用
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-(4-Dimethylaminophenyl)pyridine derivatives, which are structurally similar to 4-(4-Methoxyphenyl)pyridine, were synthesized and tested for antimicrobial activity .
- Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
- Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .
Anticancer Activity
- Scientific Field : Biomedical Research .
- Application Summary : Two series of pyrazolo[3,4-b]pyridine derivatives, which include 4-(4-Methoxyphenyl)pyridine, were synthesized and evaluated for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines .
- Methods of Application : The compounds were synthesized and their anti-cancer potency was evaluated .
- Results : Compound 9a showed the highest anticancer activity with IC50 = 2.59 µM against Hela when compared with doxorubicin (IC50 = 2.35 µM). Compound 14g revealed cytotoxicity IC50 = 4.66 and 1.98 µM towards MCF7 and HCT-116 compared to doxorubicin with IC50 = 4.57 and 2.11 µM, respectively .
Fungi/Bactericidal Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for fungi/bactericidal activity .
- Methods of Application : The compound was synthesized via the reaction of Py, benzoylchloride, and dimethylaniline in the presence of anhydrous AlCl3 catalyst . Derivatives were prepared via the reaction of equimolar amounts of Py derivative and the appropriate alkylhalide, dimethylcarbamoylchloride, or phenacylbromide in refluxing alcohol .
- Results : 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride were highly active against M. luteum and C. tenuis test cultures .
Self-Assembly and Surface Reactions
- Scientific Field : Surface Chemistry .
- Application Summary : Molecular architectures (Kagome networks, coordinated/covalent dimers and branched coordination chains) via self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine are found to be sensitive to the underlying metallic surfaces .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Antiviral Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antiviral activities .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
Antidiabetic Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Pyridine compounds, including 4-(4-Methoxyphenyl)pyridine, have been noted for their therapeutic properties, such as antidiabetic activities .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results : The study did not provide specific details on the results or outcomes obtained .
属性
IUPAC Name |
4-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPUDLCSHDVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345335 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyridine | |
CAS RN |
5938-16-9 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
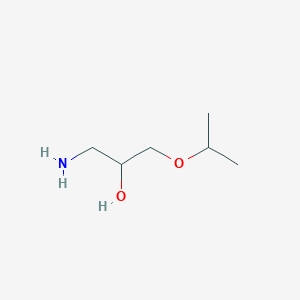
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
